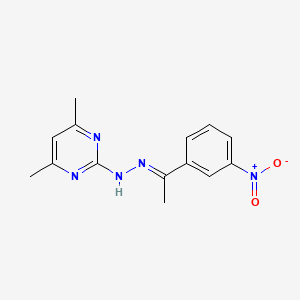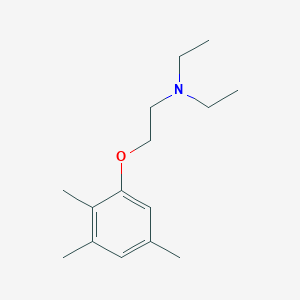![molecular formula C14H16BrN3 B5785695 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a key role in cell signaling pathways.
Mécanisme D'action
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibits cell signaling pathways that are dependent on kinase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. Inhibition of protein kinases involved in cell growth and survival can lead to cell death and inhibition of tumor growth. Inhibition of protein kinases involved in inflammation can lead to a reduction in inflammation and associated symptoms. Inhibition of protein kinases involved in neurodegeneration can lead to a reduction in neuronal damage and associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in lab experiments include its potency as a kinase inhibitor, its specificity for certain kinases, and its ability to inhibit cell signaling pathways that are involved in various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its potential off-target effects, and the need for careful dosing and monitoring.
Orientations Futures
For the use of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine in scientific research include the identification of new protein kinases that are inhibited by the compound, the development of more potent and specific kinase inhibitors, and the investigation of the compound's potential therapeutic applications in various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine involves a multi-step process. The first step involves the reaction of 2-chloropyridine with sodium hydride to form 2-pyridylsodium. The second step involves the reaction of 2-pyridylsodium with 4-(dimethylamino)benzyl chloride to form 2-(4-(dimethylamino)benzyl)pyridine. The third step involves the reaction of 2-(4-(dimethylamino)benzyl)pyridine with bromine to form 5-bromo-2-(4-(dimethylamino)benzyl)pyridine. The final step involves the reaction of 5-bromo-2-(4-(dimethylamino)benzyl)pyridine with ammonia to form this compound.
Applications De Recherche Scientifique
5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine is widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases play a key role in cell signaling pathways and are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases by this compound has been shown to have therapeutic potential in the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-18(2)13-6-3-11(4-7-13)9-16-14-8-5-12(15)10-17-14/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBIEITGUCOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)